Myriocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

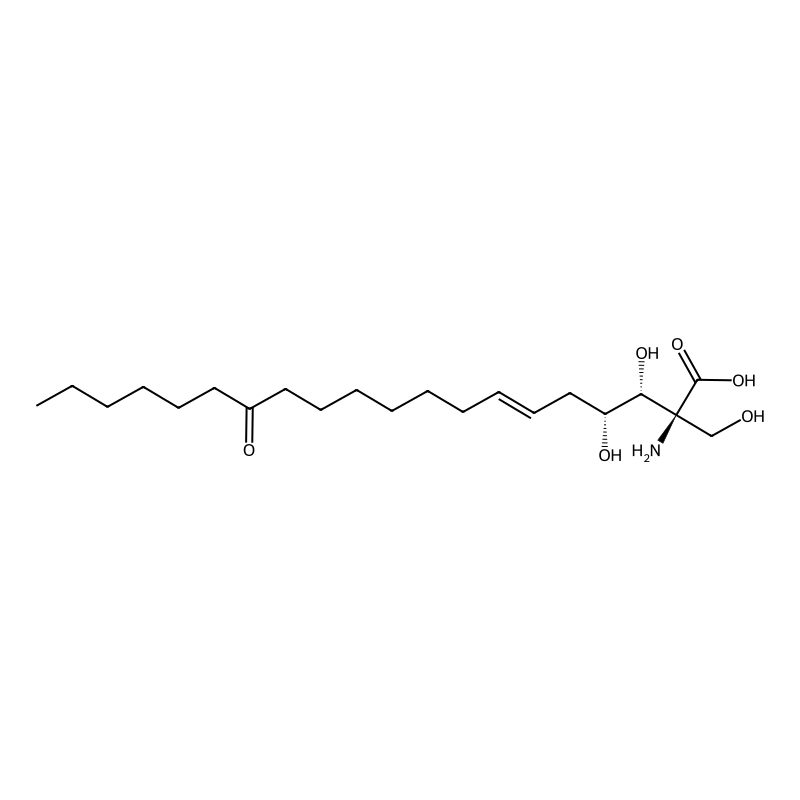

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Myriocin (ISP-1) is a highly potent, irreversible inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme that catalyzes the first step of de novo sphingolipid biosynthesis. For procurement and laboratory material selection, Myriocin is the gold-standard tool compound for generating sphingolipid-depleted biological models. It is typically supplied as an off-white powder, soluble in DMSO up to 20-50 mM with gentle heating, and requires -20°C storage for stock solution stability over 1-4 months . Unlike broad-spectrum immunosuppressants or downstream lipid inhibitors, Myriocin specifically targets the condensation of L-serine and palmitoyl-CoA, offering unparalleled pathway specificity with a Ki of 0.28 nM . This makes it a critical precursor and assay reagent in lipidomics, metabolic disease modeling, and viral replication studies.

Substituting Myriocin with cheaper or more generic pathway inhibitors compromises experimental integrity due to off-target toxicity and toxic intermediate accumulation. When buyers substitute Myriocin with ceramide synthase inhibitors like Fumonisin B1, the pathway is halted downstream, leading to a massive, cytotoxic accumulation of upstream sphingoid bases such as free sphinganine[1]. Conversely, substituting with generic SPT inhibitors like L-cycloserine introduces broad pyridoxal 5'-phosphate (PLP) enzyme disruptions; the cytotoxicity of L-cycloserine cannot be rescued by sphingosine supplementation, indicating severe off-target effects [2]. Myriocin avoids both pitfalls: it halts the pathway at the very first step to prevent intermediate buildup, and its specific suicide-inhibition mechanism ensures that its phenotypic effects are almost entirely rescuable by exogenous sphingosine, proving its strict on-target fidelity.

References

- [1] He Q, et al. Myriocin prevents fumonisin B1-induced sphingoid base accumulation in mice liver without ameliorating hepatotoxicity. Food Chem Toxicol. 2005 Jun;43(6):969-79.

- [2] Hanada K, et al. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. Biochem Pharmacol. 2000.

On-Target Specificity and Off-Target Toxicity Rescue

In CHO cell mutant models, the growth inhibition caused by Myriocin (ISP-1) is approximately 95% rescued by the addition of exogenous sphingosine, confirming that its primary biological impact is strictly due to sphingolipid depletion. In direct contrast, the cytotoxicity of the comparator SPT inhibitor L-cycloserine is hardly rescued by sphingosine, demonstrating that L-cycloserine causes significant off-target cellular damage independent of the sphingolipid pathway [1].

| Evidence Dimension | Cytotoxicity rescue by exogenous sphingosine |

| Target Compound Data | Myriocin: ~95% rescue of growth inhibition |

| Comparator Or Baseline | L-cycloserine: Minimal to no rescue |

| Quantified Difference | Myriocin demonstrates near-total pathway specificity, while L-cycloserine exhibits unrescuable off-target toxicity. |

| Conditions | CHO cell mutant (LY-B/cLCB1) cultured in sphingolipid-deficient medium with 10 µM inhibitor |

For lipidomics researchers, Myriocin is the only reliable choice to ensure that observed experimental phenotypes are caused by sphingolipid depletion rather than generalized chemical toxicity.

Prevention of Toxic Sphingoid Base Accumulation

Downstream inhibitors of the sphingolipid pathway, such as Fumonisin B1 (FB1), cause a toxic bottleneck that elevates hepatic free sphinganine levels. Co-administration or primary use of Myriocin completely prevents this FB1-induced elevation of free sphinganine because Myriocin halts the pathway at the initial SPT condensation step [1].

| Evidence Dimension | Hepatic free sphinganine accumulation |

| Target Compound Data | Myriocin: Prevents sphinganine elevation |

| Comparator Or Baseline | Fumonisin B1 (FB1): Induces massive toxic sphinganine accumulation |

| Quantified Difference | Complete prevention of upstream toxic intermediate buildup compared to downstream synthase inhibitors. |

| Conditions | In vivo mouse liver model, 1.0 mg/kg Myriocin vs 2.25 mg/kg FB1 |

Procurement for in vivo metabolic studies must prioritize Myriocin over FB1 to avoid confounding hepatotoxic artifacts caused by intermediate sphinganine accumulation.

Enzyme Affinity and Solvent Volume Reduction

Myriocin acts as a highly potent inhibitor of serine palmitoyltransferase with a Ki of 0.28 nM. When compared to the benchmark immunosuppressant Cyclosporin A, Myriocin exhibits 10- to 100-fold greater immunosuppressive activity in specific T-cell proliferation assays .

| Evidence Dimension | Target affinity and potency |

| Target Compound Data | Myriocin: Ki = 0.28 nM (10x-100x more potent) |

| Comparator Or Baseline | Cyclosporin A: Baseline immunosuppressive potency |

| Quantified Difference | 1-2 orders of magnitude higher potency than Cyclosporin A. |

| Conditions | In vitro enzymatic assays and murine cytotoxic T cell line (CTLL-2) proliferation assays |

The ultra-low nanomolar working concentration of Myriocin minimizes the required solvent volumes (e.g., DMSO) in sensitive cell cultures, reducing solvent-induced baseline shifts.

Irreversible Suicide Inhibition Mechanism

Unlike reversible competitive inhibitors, Myriocin initially forms an external aldimine with pyridoxal 5'-phosphate (PLP) at the active site, which then catalytically degrades via a retro-aldol-like cleavage to a C18 aldehyde. This aldehyde acts as a suicide inhibitor by covalently modifying the essential catalytic lysine of SPT, ensuring permanent enzyme inactivation [1].

| Evidence Dimension | Inhibition longevity and mechanism |

| Target Compound Data | Myriocin: Irreversible covalent suicide inhibition |

| Comparator Or Baseline | Standard reversible SPT inhibitors: Transient, equilibrium-dependent inhibition |

| Quantified Difference | Permanent catalytic lysine modification vs. reversible active-site occupation. |

| Conditions | X-ray crystallography and kinetic spectroscopy of the SPT-Myriocin co-complex |

Irreversible binding ensures that sphingolipid synthesis remains suppressed even after media changes or wash steps, providing superior reproducibility in long-term assays.

"Blank Slate" Lipidomics and Sphingolipid Add-Back Assays

Because Myriocin's pathway inhibition is ~95% rescuable by exogenous sphingosine without off-target PLP toxicity, it is the premier procurement choice for creating sphingolipid-depleted cell models. Researchers use Myriocin to establish a zero-background baseline before adding back specific synthetic ceramides or sphingosines to study isolated lipid signaling pathways [1].

In Vivo Metabolic Disease and Insulin Resistance Modeling

In studies of palmitate-induced insulin resistance, Myriocin is selected over Fumonisin B1 to block ceramide accumulation. By acting at the first step of the pathway, Myriocin prevents the confounding hepatotoxicity and cellular stress caused by the buildup of free sphinganine, yielding cleaner data on how ceramide depletion restores Akt and GSK3β phosphorylation[2].

Host-Targeted Antiviral Screening Assays

Since many viruses (such as Hepatitis C) rely on host lipid rafts and de novo sphingolipid synthesis to form replication complexes, Myriocin is utilized as a potent host-targeted antiviral tool compound. Its irreversible suicide inhibition of SPT ensures sustained suppression of the viral replication platform during multi-day infection assays, maintaining efficacy even through multiple media wash cycles .

References

- [1] Hanada K, et al. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. Biochem Pharmacol. 2000.

- [2] Kurek K, et al. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes. PLOS One. 2013.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

2: Zécri FJ. From Natural Product to the First Oral Treatment for Multiple Sclerosis: The Discovery of FTY720 (Gilenya™)? Curr Opin Chem Biol. 2016 Jun;32:60-6. doi: 10.1016/j.cbpa.2016.04.014. Epub 2016 May 31. Review. PubMed PMID: 27258401.

3: Huang X, Withers BR, Dickson RC. Sphingolipids and lifespan regulation. Biochim Biophys Acta. 2014 May;1841(5):657-64. doi: 10.1016/j.bbalip.2013.08.006. Epub 2013 Aug 15. Review. PubMed PMID: 23954556; PubMed Central PMCID: PMC3925463.

4: Lo HC, Hsieh C, Lin FY, Hsu TH. A Systematic Review of the Mysterious Caterpillar Fungus Ophiocordyceps sinensis in Dong-ChongXiaCao ( Dōng Chóng Xià Cǎo) and Related Bioactive Ingredients. J Tradit Complement Med. 2013 Jan;3(1):16-32. doi: 10.4103/2225-4110.106538. Review. PubMed PMID: 24716152; PubMed Central PMCID: PMC3924981.

5: Chiba K, Adachi K. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis. Future Med Chem. 2012 Apr;4(6):771-81. doi: 10.4155/fmc.12.25. Review. PubMed PMID: 22530640.

6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.

7: Jiang XC, Goldberg IJ, Park TS. Sphingolipids and cardiovascular diseases: lipoprotein metabolism, atherosclerosis and cardiomyopathy. Adv Exp Med Biol. 2011;721:19-39. doi: 10.1007/978-1-4614-0650-1_2. Review. PubMed PMID: 21910080.

8: Yeung BK. Natural product drug discovery: the successful optimization of ISP-1 and halichondrin B. Curr Opin Chem Biol. 2011 Aug;15(4):523-8. doi: 10.1016/j.cbpa.2011.05.019. Epub 2011 Jun 22. Review. PubMed PMID: 21684798.

9: Strader CR, Pearce CJ, Oberlies NH. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. J Nat Prod. 2011 Apr 25;74(4):900-7. doi: 10.1021/np2000528. Epub 2011 Apr 1. Review. PubMed PMID: 21456524.

10: Friedrich FW, Eschenhagen T. [Fingolimod - a new immunomodulator]. Dtsch Med Wochenschr. 2009 Oct;134(42):2127-31. doi: 10.1055/s-0029-1241903. Epub 2009 Oct 6. Review. German. PubMed PMID: 19809964.

11: Chiba K. [New therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Yakugaku Zasshi. 2009 Jun;129(6):655-65. Review. Japanese. PubMed PMID: 19483408.

12: Chiba K. [A new therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Nihon Rinsho Meneki Gakkai Kaishi. 2009 Apr;32(2):92-101. Review. Japanese. PubMed PMID: 19404007.

13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.

14: Bismuth J, Lin P, Yao Q, Chen C. Ceramide: a common pathway for atherosclerosis? Atherosclerosis. 2008 Feb;196(2):497-504. Epub 2007 Oct 25. Review. PubMed PMID: 17963772; PubMed Central PMCID: PMC2924671.

15: Baumruker T, Billich A, Brinkmann V. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis. Expert Opin Investig Drugs. 2007 Mar;16(3):283-9. Review. PubMed PMID: 17302523.

16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.

17: Nishikido M, Kanekake H, Harada T. [Molecular action mechanisms of the therapeutic agents for kidney diseases: Immunosuppressants]. Nihon Rinsho. 2006 Feb;64 Suppl 2:634-8. Review. Japanese. PubMed PMID: 16523968.

18: Chiba K. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacol Ther. 2005 Dec;108(3):308-19. Epub 2005 Jun 13. Review. PubMed PMID: 15951022.

19: Kahan BD. FTY720: from bench to bedside. Transplant Proc. 2004 Mar;36(2 Suppl):531S-543S. Review. PubMed PMID: 15041402.

20: Aki FT, Kahan BD. FTY720: A new kid on the block for transplant immunosuppression. Expert Opin Biol Ther. 2003 Jul;3(4):665-81. Review. PubMed PMID: 12831371.

Explore Compound Types